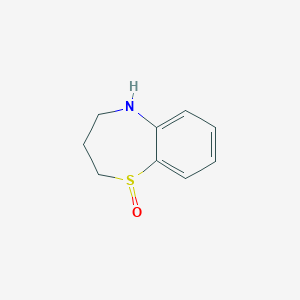

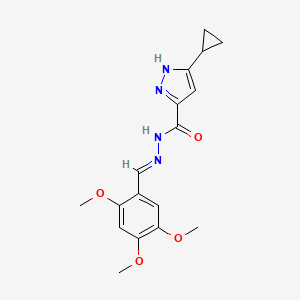

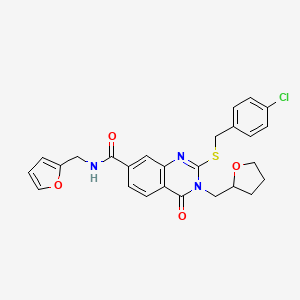

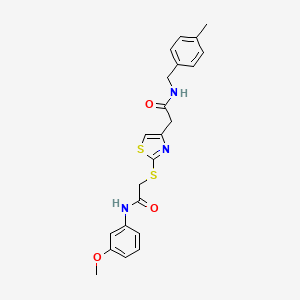

![molecular formula C23H24N4O2S B2925091 N-benzyl-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251694-89-9](/img/structure/B2925091.png)

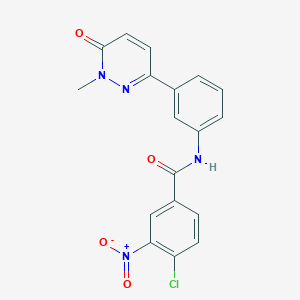

N-benzyl-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazolo-pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized via reactions involving hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other substances .Molecular Structure Analysis

The molecular structure of similar compounds is often established based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely and are often determined through various spectroscopic techniques .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

N-benzyl-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide and similar compounds have been researched for their potential use as herbicides. Studies have found that certain triazolopyrimidine sulfonamide compounds exhibit excellent herbicidal activity against a broad spectrum of vegetation at low application rates (Moran, 2003).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives. These compounds have shown promising results in screening for antimicrobial activity (Abdel-Motaal & Raslan, 2014).

Insecticidal Use

Another area of application is in insecticides. Sulfonamide-bearing thiazole derivatives incorporating 1,2,4-triazolo[1,5-a]pyridine and other heterocyclic compounds have been found to be effective as insecticidal agents against various pests, such as the cotton leafworm (Soliman et al., 2020).

Enzyme Inhibition Studies

These compounds have also been studied for their potential in inhibiting human carbonic anhydrase isozymes, which are involved in various physiological processes. This research is significant for understanding the biochemical impacts of these compounds (Alafeefy et al., 2015).

Wirkmechanismus

Target of Action

The primary target of this compound is the aromatase enzyme , which is a member of the cytochrome P450 superfamily . Aromatase plays a crucial role in the biosynthesis of estrogens from androgens .

Mode of Action

The compound interacts with its target, the aromatase enzyme, by binding to the iron in the heme moiety of CYP-450 . The nitrogen atoms of the 1,2,4-triazole ring and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The compound, being an aromatase inhibitor, affects the estrogen biosynthesis pathway. By inhibiting the aromatase enzyme, it prevents the conversion of androgens to estrogens, thereby disrupting the estrogen-dependent signaling pathways .

Pharmacokinetics

Similar compounds with sulfonyl piperazine-integrated triazole conjugates have been found to possess drug-like properties

Result of Action

The inhibition of the aromatase enzyme by this compound leads to a decrease in estrogen levels. This can have various molecular and cellular effects, depending on the specific context. For instance, in estrogen-dependent cancers, this could potentially slow down the growth of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the environment could potentially affect the binding of the compound to its target. Furthermore, the carbonyl group incorporated in the designed structures has the ability to form hydrogen bonds, which could be influenced by the pH of the environment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-3-methyl-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-17(2)20-11-13-21(14-12-20)27(16-19-8-5-4-6-9-19)30(28,29)22-10-7-15-26-18(3)24-25-23(22)26/h4-15,17H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFVUTZYYMBMJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2925010.png)

![N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2925025.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925026.png)

![N-[(4-Methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2925028.png)

![4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2925029.png)

![1-[1-(4-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2925031.png)